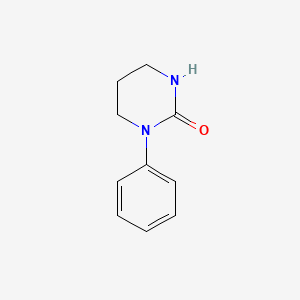

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Übersicht

Beschreibung

1-Phenyl-tetrahydro-2(1H)-pyrimidinone (THP) is a heterocyclic compound that has been widely studied for its potential applications in medicine, biochemistry and physiology. THP is a derivative of pyrimidine and is an important intermediate in the synthesis of various pharmaceuticals. It has been used as a starting material for the synthesis of many compounds, including anesthetics, analgesics, anticonvulsants, antihistamines, and antineoplastic agents. THP has also been used in the synthesis of a variety of other compounds, including organometallic compounds, heterocyclic compounds, and polymers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been explored for its potential in various synthetic chemical applications. For instance, its synthesis and utilization as a core structure in the creation of 1-alkyl-5-phenyl-4(1H)pyrimidinones have been documented. These compounds are synthesized using condensation methods involving β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides and methyl or ethyl amine, indicating a pathway for creating various derivatives of pyrimidinone (Beck & Gajewski, 1976).

Ring Transformation Reactions

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been utilized in ring transformation reactions with active methylene compounds, leading to the formation of various pyridine derivatives. These reactions indicate the compound's versatility in creating complex molecular structures with potential for diverse applications (Katoh, Omote, & Kashima, 1984).

Biological Applications

The compound's derivatives have shown potential in biological applications. For example, studies have been conducted on 1,6-dihydropyrimidine derivatives, synthesized from 1-Phenyl-tetrahydro-2(1H)-pyrimidinone, to assess their antifungal activity and develop potential antimicrobials. These studies provide insights into the compound's utility in medicinal chemistry and drug development (Rami, Patel, Patel, & Parmar, 2013).

Structural Studies

In structural chemistry, 1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been used in the synthesis of complex structures like 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. The studies of these compounds contribute to the understanding of molecular interactions and the development of new materials (Qu, Pan, & Hu, 2007).

Eigenschaften

IUPAC Name |

1-phenyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOVNLOMRBFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363884 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-tetrahydro-2(1H)-pyrimidinone | |

CAS RN |

56535-85-4 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

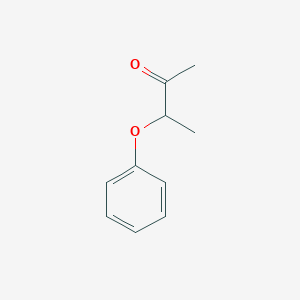

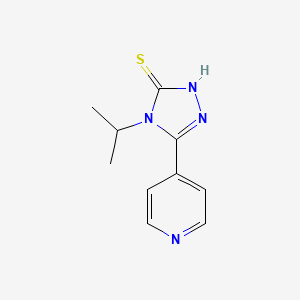

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)

![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)